molecular formula C20H34O2 B12685208 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate CAS No. 94070-94-7

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate

Katalognummer: B12685208
CAS-Nummer: 94070-94-7
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: RKDRNMSALFFMRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate is an organic compound with the molecular formula C20H34O2. It is known for its unique structure, which includes a cyclohexyl acetate group attached to a substituted indene ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions may introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate is unique due to its specific combination of a cyclohexyl acetate group and a substituted indene ring system. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

94070-94-7

Molekularformel

C20H34O2

Molekulargewicht

306.5 g/mol

IUPAC-Name

[4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexyl] acetate

InChI

InChI=1S/C20H34O2/c1-12-11-19(14(3)18-7-5-6-17(12)18)16-8-9-20(13(2)10-16)22-15(4)21/h12-14,16-20H,5-11H2,1-4H3

InChI-Schlüssel

RKDRNMSALFFMRS-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCC1OC(=O)C)C2CC(C3CCCC3C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.